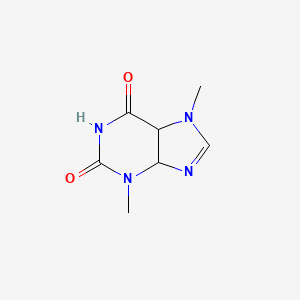

3,7-Dimethyl-4,5-dihydropurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Theobromine, also known as 3,7-dimethylxanthine, is a naturally occurring alkaloid found primarily in the cacao plant (Theobroma cacao). It is a bitter compound that is chemically related to caffeine and theophylline. Theobromine is most commonly associated with chocolate, where it contributes to the characteristic bitter taste. It is also found in other foods such as tea leaves and the kola nut .

Métodos De Preparación

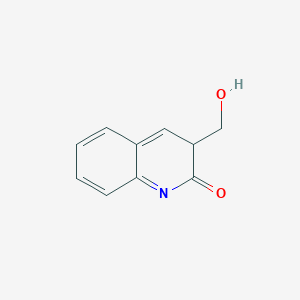

Synthetic Routes and Reaction Conditions: Theobromine can be synthesized through various chemical processes. One common method involves the methylation of xanthine. For instance, 3-methylxanthine disodium salt can be reacted with dimethyl sulfate in the presence of sodium carbonate and acetone as a solvent. The reaction mixture is then acidified to yield theobromine .

Industrial Production Methods: Industrial production of theobromine often involves extraction from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to extract theobromine. Another method involves the chemical synthesis from precursors like monomethyl urea and cyanoacetic acid, followed by a series of reactions including condensation, nitrosation, reduction, acylation, and methylation .

Análisis De Reacciones Químicas

Types of Reactions: Theobromine undergoes various chemical reactions, including:

Oxidation: Theobromine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the theobromine molecule.

Substitution: Theobromine can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

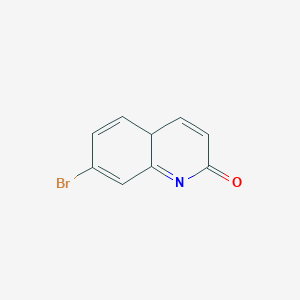

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of theobromine N-oxide, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

Theobromine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Biology: Theobromine is studied for its effects on cellular metabolism and DNA/RNA structure.

Industry: Theobromine is used in the production of cosmetics and as an additive in various products.

Mecanismo De Acción

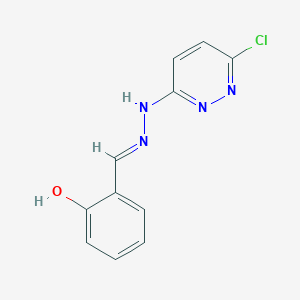

Theobromine exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, theobromine prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity. Additionally, theobromine inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which promotes relaxation of smooth muscle and bronchodilation .

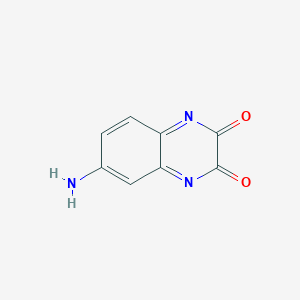

Comparación Con Compuestos Similares

Theobromine is chemically similar to other methylxanthines such as caffeine, theophylline, paraxanthine, and 7-methylxanthine. These compounds differ mainly in the number and position of methyl groups on the xanthine base .

Comparison Highlights:

Caffeine: Contains an additional methyl group compared to theobromine, making it a more potent central nervous system stimulant.

Theophylline: Similar to theobromine but has stronger bronchodilator effects, making it useful in treating asthma.

Paraxanthine: A metabolite of caffeine with similar properties to theobromine.

7-Methylxanthine: Another related compound with distinct pharmacological effects.

Theobromine’s unique combination of mild stimulant, bronchodilator, and vasodilator properties distinguishes it from its counterparts, making it a valuable compound in various applications.

Propiedades

Fórmula molecular |

C7H10N4O2 |

|---|---|

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

3,7-dimethyl-4,5-dihydropurine-2,6-dione |

InChI |

InChI=1S/C7H10N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3-5H,1-2H3,(H,9,12,13) |

Clave InChI |

QLGDDVAGJMVLJM-UHFFFAOYSA-N |

SMILES canónico |

CN1C=NC2C1C(=O)NC(=O)N2C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)

![4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B15134820.png)

![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)

![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)